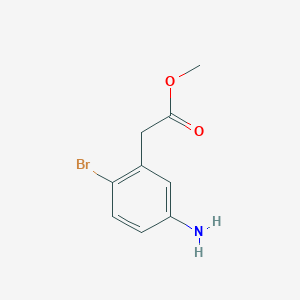![molecular formula C8H15N3O B13061788 Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13061788.png)
Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be catalyzed by acids or bases depending on the specific pathway chosen .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine .
Uniqueness
Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
N-propan-2-yl-3-propyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-5-7-10-8(12-11-7)9-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,11) |
Clé InChI |
FWPGUWVKGYZNFN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC(=N1)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


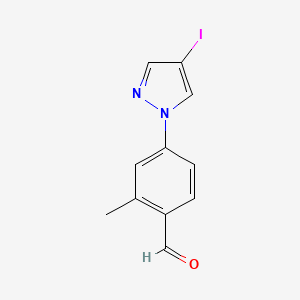

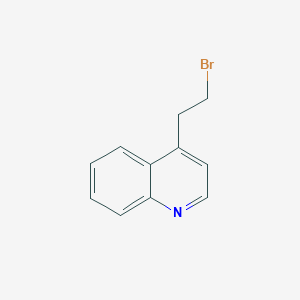

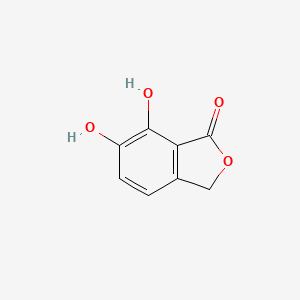
![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)
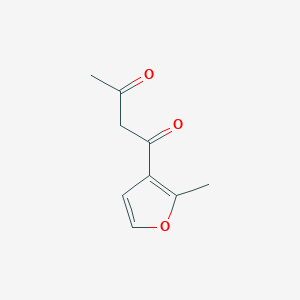
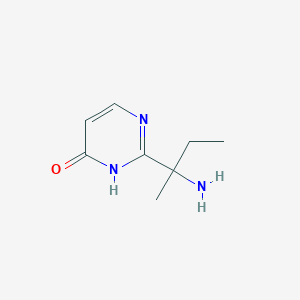
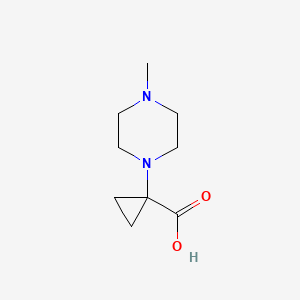
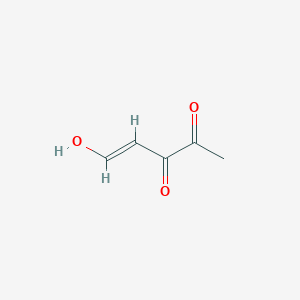
![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
